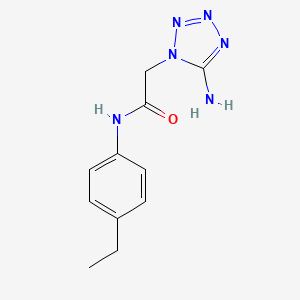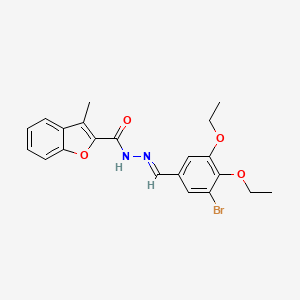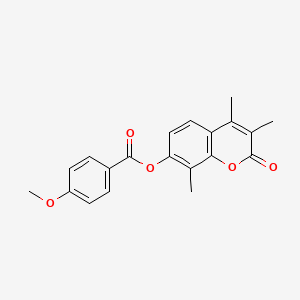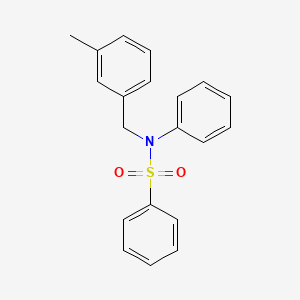![molecular formula C18H18BrN3O5 B5736720 N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5736720.png)
N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide, commonly known as BINA, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in the field of neuroscience. BINA is a potent and selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII), an enzyme that plays a crucial role in synaptic plasticity, learning, and memory.
Mechanism of Action
BINA selectively inhibits N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide by binding to its regulatory domain, preventing its activation by calcium/calmodulin. This compound is a key player in the regulation of synaptic plasticity, learning, and memory, and its dysregulation has been implicated in various neurological disorders. BINA's selective inhibition of this compound has been shown to reduce synaptic plasticity and memory impairment, making it a potential therapeutic target for the treatment of neurological disorders.
Biochemical and Physiological Effects
BINA has been shown to have several biochemical and physiological effects. It selectively inhibits this compound, leading to a reduction in synaptic plasticity and memory impairment. BINA has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of stroke and traumatic brain injury. Additionally, BINA has been shown to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent.
Advantages and Limitations for Lab Experiments
BINA has several advantages for lab experiments. It is a potent and selective inhibitor of N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide, making it a useful tool for studying the role of this compound in synaptic plasticity, learning, and memory. BINA is also relatively easy to synthesize, making it readily available for use in lab experiments. However, BINA has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, BINA has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of BINA. One potential area of research is the development of more potent and selective N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide inhibitors. Another area of research is the investigation of BINA's potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanisms by which BINA exerts its neuroprotective effects and to explore its potential as an anxiolytic agent.
Synthesis Methods
The synthesis of BINA involves a series of chemical reactions. The starting material is 4-nitrobenzenecarboximidamide, which is reacted with 2-bromo-4-isopropylphenol in the presence of potassium carbonate and dimethylformamide (DMF) to yield 4-nitro-N-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide. This compound is then reacted with acetic anhydride and pyridine to obtain the final product, N-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide.
Scientific Research Applications
BINA has been extensively studied for its potential applications in the field of neuroscience. N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is a crucial enzyme involved in synaptic plasticity, learning, and memory, and its dysregulation has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. BINA has been shown to selectively inhibit this compound, leading to a reduction in synaptic plasticity and memory impairment. BINA has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of stroke and traumatic brain injury.
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O5/c1-11(2)13-5-8-16(15(19)9-13)26-10-17(23)27-21-18(20)12-3-6-14(7-4-12)22(24)25/h3-9,11H,10H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEOJEVQMIGZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-(3-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5736650.png)
![methyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5736662.png)
![N-ethyl-2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5736667.png)

![N-[4-(butyrylamino)phenyl]-3-chlorobenzamide](/img/structure/B5736682.png)


![N'-[(3,5-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5736708.png)





